Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
Description
Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate (CAS: 651747-69-2) is a malonate ester derivative featuring a 5-methyl-substituted 2,4-dinitrophenyl group. This compound is structurally characterized by two methyl ester groups attached to a central malonate core, which is further substituted with a nitro- and methyl-decorated aromatic ring. Its synthesis typically involves reactions between malonate esters and nitro-substituted aryl precursors under basic conditions .
Properties
IUPAC Name |
dimethyl 2-(5-methyl-2,4-dinitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O8/c1-6-4-7(10(11(15)21-2)12(16)22-3)9(14(19)20)5-8(6)13(17)18/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAWZUFEAJRVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649984 | |
| Record name | Dimethyl (5-methyl-2,4-dinitrophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-15-1 | |
| Record name | 1,3-Dimethyl 2-(5-methyl-2,4-dinitrophenyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (5-methyl-2,4-dinitrophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Dimethyl Malonate (Precursor)
Dimethyl malonate itself can be prepared industrially via esterification of malonic acid with methanol under acid catalysis or via cyanide-based methods involving cyanoacetic acid hydrolysis and subsequent esterification.
Use of Halonitroarenes and Malonate Diester Anions
Patented methods describe the preparation of 2-nitroarylmalonate diesters by reacting malonate diester anions with 2-halonitroarenes in aprotic solvents, followed by acidification and purification. These methods provide a general synthetic route adaptable for the 5-methyl-2,4-dinitroaryl system.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Synthesis |
|---|---|---|
| Base | K₂CO₃ or Cs₂CO₃ (2 equiv) | Cs₂CO₃ gives better yields |
| Solvent | DMF or DMSO | Polar aprotic solvents preferred |
| Temperature | 0 °C (anion formation) to 80 °C (reaction) | Higher temp improves yield |
| Reaction Time | 18 hours | Ensures complete conversion |
| Work-up | Aqueous dilution, EtOAc extraction, drying | Efficient isolation of product |
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The dinitrophenyl group can undergo redox reactions, influencing cellular pathways and enzyme activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, highlighting substituent variations and their implications:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The presence of nitro groups (strong EWGs) enhances electrophilic reactivity, facilitating nucleophilic substitution or cyclization reactions. Chloro and cyano substituents further modulate electronic properties, affecting solubility and reaction kinetics .
- Heterocyclic Variants: Replacement of the benzene ring with pyridine (as in dimethyl 2-(3-nitro-2-pyridyl)malonate) alters conjugation and basicity, expanding utility in coordination chemistry or catalysis .
Physicochemical Properties
- Solubility: Nitro and chloro substituents increase hydrophobicity, making these compounds more soluble in organic solvents (e.g., chloroform, acetonitrile) than unsubstituted malonates.
- Stability: EWGs like nitro stabilize the aromatic ring against electrophilic attack but may render the compound sensitive to strong reducing agents.
Biological Activity
Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological interactions, and therapeutic implications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound features a malonate core with a dinitrophenyl substituent, which enhances its reactivity and biological potential. The molecular formula is CHNO, with a molecular weight of approximately 312.23 g/mol. The synthesis typically involves multi-step processes that highlight its functionalization capabilities, making it suitable for various applications in organic synthesis.
Interaction Studies
Research has shown that this compound interacts with various biological molecules, indicating its potential therapeutic applications. Interaction studies have focused on:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, cytotoxicity assays have revealed IC values ranging from 10 to 20 μM against specific tumor cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Case Studies
- Cytotoxicity Against Cancer Cells : In a study evaluating the anticancer properties of various derivatives of dinitrophenylmalonates, this compound showed promising results in inhibiting the proliferation of A549 (lung cancer) and A2780 (ovarian cancer) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against multidrug-resistant bacterial strains. The results indicated that the compound could inhibit bacterial growth significantly, with mechanisms involving disruption of bacterial cell membranes .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dimethyl malonate | Simple malonate structure | Lacks aromatic substitution; less reactivity |
| 5-Methyl-2-nitrobenzoic acid | Contains a nitro group on a benzoic acid | Does not have malonate functionality |
| Dimethyl 2-(4-nitrophenyl)malonate | Similar malonate structure | Lacks methyl group at position 5 |
| Ethyl 2-(5-methyl-2,4-dinitrophenyl)malonate | Ethyl instead of methyl | Different alkoxy group affects solubility |
This table illustrates how this compound stands out due to its specific substitution pattern and enhanced biological activities compared to simpler malonates or other dinitrophenyl derivatives.
Q & A
Q. Analytical methods :
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and functional groups .
- Mass spectrometry (MS) identifies molecular ion peaks and fragmentation patterns (e.g., using electron ionization as in NIST databases) .
- X-ray crystallography resolves stereochemical ambiguities, as seen in structurally similar malonate derivatives .
Basic: How do the electron-withdrawing groups (EWGs) in this compound influence its reactivity in organic synthesis?
Answer:
The 2,4-dinitrophenyl group is a strong EWG that polarizes the malonate’s α-carbon, increasing its electrophilicity. This facilitates nucleophilic attacks in reactions such as:
- Knoevenagel condensations : The activated methylene group reacts with aldehydes/ketones to form α,β-unsaturated esters .
- Michael additions : EWGs stabilize enolate intermediates, enabling regioselective bond formation .
Methodologically, kinetic studies (e.g., monitoring reaction progress via UV-Vis or LC-MS) quantify the EWG’s impact on reaction rates .
Advanced: What methodologies are recommended for optimizing reaction conditions in the synthesis of this compound?
Answer:
Design of Experiments (DoE) is critical for systematic optimization:
- Factorial designs : Test variables like temperature, catalyst loading, and solvent polarity to identify significant factors .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., optimizing nitration efficiency while minimizing byproducts) .
- High-throughput screening : Automated platforms rapidly test reaction conditions, as demonstrated in malonate-based syntheses .
For example, varying HCl concentration and reflux time in nitration reactions can maximize yield while reducing dinitro byproducts .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
Discrepancies often arise from conformational flexibility or impurities. Strategies include:
- Cross-validation : Compare NMR data with computational predictions (DFT calculations for ¹³C chemical shifts) .
- Crystallography : Resolve ambiguities in substituent positioning (e.g., distinguishing 2,4-dinitro vs. 3,5-dinitro isomers) .
- 2D NMR techniques (COSY, HSQC, HMBC): Assign overlapping signals and verify connectivity .
For example, conflicting NOESY correlations might require temperature-dependent NMR studies to assess dynamic effects .
Advanced: What role does this compound play in the synthesis of heterocyclic compounds, and what mechanisms are involved?
Answer:
this compound serves as a precursor for pyridines and quinolones :
- Cyclocondensation : Reacts with amines or hydrazines to form six-membered rings. For instance, reaction with 6-methyl-2-aminopyridine yields fused heterocycles via enamine intermediates .
- Decarboxylation : Thermal or catalytic removal of ester groups generates reactive sites for ring closure .
Mechanistic studies (e.g., isotopic labeling or trapping intermediates) confirm stepwise pathways over concerted mechanisms .
Advanced: What strategies are effective in analyzing competing reaction pathways when using this compound as a precursor?
Answer:
To distinguish parallel pathways:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
- In-situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., nitroso or enolate species) .
- Computational modeling : Simulate potential energy surfaces to predict dominant pathways (e.g., nitration vs. oxidation under acidic conditions) .
For example, DFT calculations can reveal whether nitration proceeds via electrophilic aromatic substitution or radical mechanisms .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
